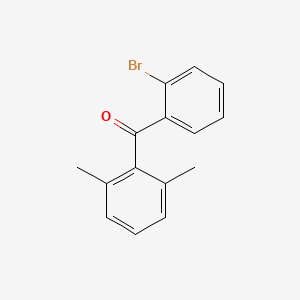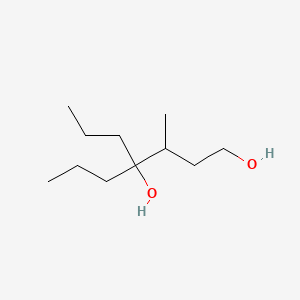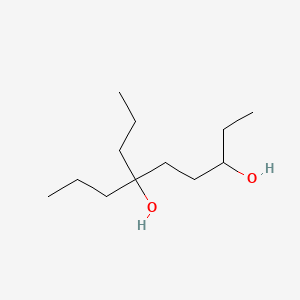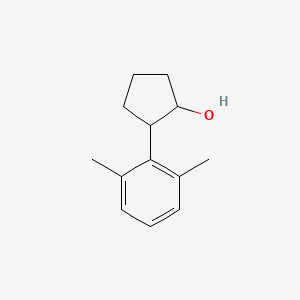
2-(2,6-Dimethylphenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)cyclohexan-1-ol, also known as 2,6-dimethylcyclohexanol, is a cyclohexanol derivative and a common organic compound. It is a colorless oily liquid with a pleasant odor and is a component of many fragrances and flavors. The compound has been studied extensively for its various applications in both scientific research and industry.
Applications De Recherche Scientifique
2-(2,6-Dimethylphenyl)cyclohexan-1-ol has been studied extensively for its various applications in scientific research. It has been used as a substrate in the study of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been used as a model compound in the study of the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs and other xenobiotics.
Mécanisme D'action
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is metabolized by the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. The enzyme catalyzes the oxidation of the compound to form 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-ol, which is then further oxidized to form 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-one. This is then converted to 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-carboxylic acid, which is then further metabolized to form the final metabolite, 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-sulfate.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been found to have an anti-inflammatory effect, as well as an antioxidant effect. Additionally, it has been found to have a cardioprotective effect in animal models, as well as an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-Dimethylphenyl)cyclohexan-1-ol has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is readily available and can be synthesized easily. However, the compound has a low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for 2-(2,6-Dimethylphenyl)cyclohexan-1-ol. One potential direction is to further explore its potential anti-inflammatory, antioxidant, and cardioprotective effects. Additionally, further research could be conducted to explore its potential anti-cancer effects. Additionally, further research could be conducted to explore its potential applications in drug metabolism. Finally, further research could be conducted to explore its potential applications in the synthesis of other compounds.
Méthodes De Synthèse
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is typically synthesized through a two-step process. The first step involves the reaction of 2-(2,6-Dimethylphenyl)cyclohexan-1-olphenol with cyclohexanone, which yields 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-2-one. This is then followed by the hydrogenation of the cyclohexanone to yield 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol. Other methods of synthesis have also been reported, such as the reaction of 2-(2,6-Dimethylphenyl)cyclohexan-1-olphenol with cyclohexanecarboxylic acid, followed by the hydrogenation of the cyclohexanecarboxylic acid to yield 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h5-7,12-13,15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJMUYJLDOTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














